molecular formula C14H19N3O2 B2420168 N-[[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methyl]prop-2-enamide CAS No. 2305414-59-7

N-[[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methyl]prop-2-enamide

Cat. No. B2420168
M. Wt: 261.325
InChI Key: KYAFPVBUJPLMAP-UHFFFAOYSA-N
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Description

“N-[[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methyl]prop-2-enamide” is a compound with the IUPAC name [2- (2-methyl-4-morpholinyl)-4-pyridinyl]methanamine . It has a molecular weight of 207.28 and is stored at a temperature of 4°C . The compound is in the form of an oil .


Synthesis Analysis

While specific synthesis methods for “N-[[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methyl]prop-2-enamide” were not found, similar compounds have been synthesized using classical molecular simulation methods . These methods were used to describe the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate .


Molecular Structure Analysis

The compound’s InChI code is 1S/C11H17N3O/c1-9-8-14(4-5-15-9)11-6-10(7-12)2-3-13-11/h2-3,6,9H,4-5,7-8,12H2,1H3 . This indicates the presence of a pyridinyl group and a morpholinyl group in the structure. The compound’s dipole moments were calculated to illustrate potential use in non-linear optics .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.28 . It is stored at a temperature of 4°C and is in the form of an oil .

Safety And Hazards

The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed and may cause severe skin burns and eye damage . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

N-[[2-(2-methylmorpholin-4-yl)pyridin-4-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-3-14(18)16-9-12-4-5-15-13(8-12)17-6-7-19-11(2)10-17/h3-5,8,11H,1,6-7,9-10H2,2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAFPVBUJPLMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C2=NC=CC(=C2)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methyl]prop-2-enamide

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